molecular formula C5H11NO2 B162710 [(2R,4R)-4-Aminooxolan-2-yl]methanol CAS No. 127682-80-8

[(2R,4R)-4-Aminooxolan-2-yl]methanol

Cat. No. B162710
M. Wt: 117.15 g/mol
InChI Key: ADZPPBOWUMWUIE-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,4R)-4-Aminooxolan-2-yl]methanol, also known as AMO, is a chiral building block that has gained significant attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and organic synthesis. AMO is a versatile compound that can be used as a starting material for the synthesis of various biologically active molecules, including nucleoside analogs, antiviral agents, and enzyme inhibitors.

Mechanism Of Action

The mechanism of action of [(2R,4R)-4-Aminooxolan-2-yl]methanol is not well understood, but it is believed to act as a prodrug that is converted into the active metabolite inside the cells. The active metabolite of [(2R,4R)-4-Aminooxolan-2-yl]methanol is thought to inhibit viral replication by interfering with the synthesis of viral DNA or RNA.

Biochemical And Physiological Effects

[(2R,4R)-4-Aminooxolan-2-yl]methanol has been shown to exhibit low toxicity and good biocompatibility, making it an attractive candidate for drug development. However, the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol are not well studied, and further research is needed to understand its potential side effects and long-term effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(2R,4R)-4-Aminooxolan-2-yl]methanol in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block for the synthesis of biologically active molecules. However, the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be challenging and requires specialized equipment and expertise. Additionally, the cost of [(2R,4R)-4-Aminooxolan-2-yl]methanol is relatively high, which can limit its use in large-scale experiments.

Future Directions

There are several areas of research that could benefit from further investigation of [(2R,4R)-4-Aminooxolan-2-yl]methanol. One potential direction is the development of new [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs with improved antiviral activity and reduced toxicity. Another area of interest is the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based enzyme inhibitors for the treatment of various diseases, including cancer and diabetes. Additionally, further studies are needed to understand the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol and its potential long-term effects on human health.

Synthesis Methods

The synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be achieved through several different methods, including asymmetric reduction of oxalyl chloride, stereoselective reduction of oxazolidinone, and stereoselective reduction of oxazoline. One of the most commonly used methods for the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol is the reduction of oxazolidinone using a chiral catalyst, which yields the desired compound with high enantiomeric purity.

Scientific Research Applications

[(2R,4R)-4-Aminooxolan-2-yl]methanol has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. Several studies have reported the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs that exhibit potent antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. [(2R,4R)-4-Aminooxolan-2-yl]methanol has also been used as a starting material for the synthesis of various enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.

properties

CAS RN

127682-80-8

Product Name

[(2R,4R)-4-Aminooxolan-2-yl]methanol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(2R,4R)-4-aminooxolan-2-yl]methanol

InChI

InChI=1S/C5H11NO2/c6-4-1-5(2-7)8-3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1

InChI Key

ADZPPBOWUMWUIE-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H](CO[C@H]1CO)N

SMILES

C1C(COC1CO)N

Canonical SMILES

C1C(COC1CO)N

synonyms

(2R, 4R)-4-AMINOTETRAHYDROFURAN-2-METHANOL

Origin of Product

United States

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